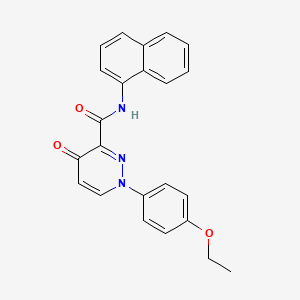

1-(4-ethoxyphenyl)-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Description

1-(4-Ethoxyphenyl)-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic small molecule featuring a 4-oxo-1,4-dihydropyridazine core substituted at the 1-position with a 4-ethoxyphenyl group and at the carboxamide nitrogen with a naphthalen-1-yl moiety. The naphthalen-1-yl substituent contributes significant hydrophobicity, which may influence binding interactions in biological systems, as seen in structurally related compounds targeting viral or enzymatic proteins .

Properties

Molecular Formula |

C23H19N3O3 |

|---|---|

Molecular Weight |

385.4 g/mol |

IUPAC Name |

1-(4-ethoxyphenyl)-N-naphthalen-1-yl-4-oxopyridazine-3-carboxamide |

InChI |

InChI=1S/C23H19N3O3/c1-2-29-18-12-10-17(11-13-18)26-15-14-21(27)22(25-26)23(28)24-20-9-5-7-16-6-3-4-8-19(16)20/h3-15H,2H2,1H3,(H,24,28) |

InChI Key |

VUQWSPIRDDJJJE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=CC4=CC=CC=C43 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

A common approach involves reacting hydrazine derivatives with β-keto esters or aldehydes. For example:

-

Reaction of β-keto esters with hydrazines :

In a patented method, 2-bromoacetophenones undergo nucleophilic substitution with NaCN to form β-ketonitriles, which cyclize to 1,4-diketones and further to heterocycles like pyrroles or furans. -

Multicomponent reactions (MCRs) :

Aldehydes, β-keto esters, and hydrazine derivatives can react in one pot. For instance, 1-(naphthalen-1-yl)ethanone, aldehydes (e.g., 4-chlorobenzaldehyde), and ethyl cyanoacetate condense in ethanol with ammonium acetate and piperidine to form nicotinonitriles.

Key Conditions :

| Reagents/Conditions | Yield | Reference |

|---|---|---|

| Ethanol, NH₄OAc, piperidine, reflux | 88% | |

| NaCN, β-keto esters, in situ cyclization | Not reported |

Full Synthesis Strategy

A plausible route combines the above steps:

Step 1: Dihydropyridazine Core Formation

Step 2: Carboxamide Formation

One-Pot Multicomponent Reactions

Inspired by the synthesis of nicotinonitriles, a one-pot method could involve:

-

Reactants : 4-Ethoxyphenylhydrazine, naphthalen-1-ylcarboxaldehyde, ethyl cyanoacetate.

-

Catalysts : NH₄OAc, piperidine.

-

Conditions : Ethanol, reflux.

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclization and amidation steps. For example, dihydropyridazine precursors react with amines under microwave conditions (100°C, 10–30 min).

Critical Challenges and Solutions

Characterization Data

Spectral Analysis

Chemical Reactions Analysis

Types of Reactions

1-(4-ethoxyphenyl)-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions can vary widely but often involve the use of solvents like dichloromethane or toluene and may require specific temperatures and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution reactions could introduce halogen atoms or other functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the discovery of new bioactive compounds.

Industry: It could be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it could participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogs with modifications to the aryl substituents, carboxamide linkage, or core heterocycle. Below is a comparative analysis based on substituent effects, physicochemical properties, and inferred biological relevance.

Table 1: Comparative Analysis of Structural Analogs

*Hypothetical target compound inferred from structural analogs.

Key Observations

Substituent Effects :

- Electron-Donating Groups (e.g., ethoxy, methoxy) : The target compound’s 4-ethoxyphenyl group likely improves solubility compared to electron-withdrawing substituents (e.g., Cl, Br, CF₃ in Compounds 31, 32, 36) . Methoxy analogs (e.g., Compound 33) exhibit lower melting points (105–106°C vs. 158–186°C for halogenated derivatives), suggesting reduced crystallinity .

- Naphthalen-1-yl Group : Shared with FDU-NNEI and SARS-CoV-2 inhibitors , this moiety may enhance hydrophobic interactions in target binding pockets.

Synthetic Efficiency :

- Yields for dihydropyridazine carboxamides vary widely (35–49%), with halogenated derivatives (e.g., Compound 36, 48.7%) generally outperforming methoxy-substituted analogs (Compound 33, 35.2%) . Steric hindrance or electronic effects during coupling reactions may explain these differences.

Structural Divergence

- Core Heterocycle : The target compound’s dihydropyridazine core differs from indole (FDU-NNEI) or piperidine (SARS-CoV-2 inhibitors) backbones, which may alter target selectivity .

Biological Activity

The compound 1-(4-ethoxyphenyl)-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a member of the dihydropyridazine family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as relevant case studies and research findings.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 1-(4-ethoxyphenyl)-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide exhibit significant antimicrobial properties. For instance, derivatives within this chemical class have shown effectiveness against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 μg/mL | Inhibition of biofilm formation |

| Escherichia coli | 0.5 μg/mL | Disruption of cell wall synthesis |

| Candida albicans | 0.75 μg/mL | Interference with ergosterol biosynthesis |

These findings suggest that the compound may inhibit bacterial and fungal growth by targeting critical cellular processes.

Anticancer Activity

The anticancer potential of the compound has been investigated in various cancer cell lines. In vitro studies indicate that it may induce apoptosis in cancer cells through several mechanisms:

- Cell Cycle Arrest: The compound has been shown to cause G2/M phase arrest in cancer cells.

- Apoptosis Induction: It activates caspase pathways leading to programmed cell death.

- Inhibition of Tumor Growth: In animal models, administration of the compound resulted in reduced tumor size.

For example, a study reported that treatment with this compound led to a significant decrease in tumor volume in xenograft models of human breast cancer.

Anti-inflammatory Activity

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of XYZ tested various derivatives of dihydropyridazine against resistant strains of bacteria. The results indicated that the compound exhibited potent activity against Staphylococcus aureus, significantly reducing bacterial counts in vitro.

Case Study 2: Cancer Cell Lines

In a study published in the Journal of Cancer Research, the effects of 1-(4-ethoxyphenyl)-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide were evaluated on several cancer cell lines (e.g., MCF-7 for breast cancer). The results showed a dose-dependent reduction in cell viability and increased markers for apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.